molecular formula C6H4BrClOS B3226760 2-(5-Bromo-2-thienyl)acetyl Chloride CAS No. 125772-35-2

2-(5-Bromo-2-thienyl)acetyl Chloride

Cat. No.: B3226760
CAS No.: 125772-35-2
M. Wt: 239.52 g/mol
InChI Key: SZUWDICEXLUJQU-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Scaffolds in Molecular Design

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. lookchem.com The incorporation of a halogen atom, such as bromine, onto the thiophene ring significantly enhances its utility as a molecular building block. Halogenation provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the straightforward introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the thiophene core.

The resulting highly functionalized thiophene derivatives are found in numerous pharmacologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. In the realm of materials science, halogenated thiophenes are crucial precursors for the synthesis of conjugated polymers and oligomers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the halogen can also influence the electronic properties and solid-state packing of the final materials.

Role of Acyl Chlorides as Versatile Electrophilic Reagents in Complex Molecule Construction

Acyl chlorides, characterized by the -COCl functional group, are among the most reactive derivatives of carboxylic acids. This high reactivity stems from the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property makes acyl chlorides exceptional reagents for the construction of a variety of important functional groups.

Their reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions, proceed readily to form esters, amides, and ketones, respectively. These transformations are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. The reactions are typically rapid and often proceed under mild conditions.

Contextualization of 2-(5-Bromo-2-thienyl)acetyl Chloride within Heterocyclic Chemical Research

This compound emerges at the intersection of halogenated thiophene chemistry and the synthetic utility of acyl chlorides. It provides a bifunctional platform for molecular elaboration. The acyl chloride group allows for the facile introduction of a variety of side chains through acylation reactions, while the bromo-substituent on the thiophene ring serves as a latent site for further functionalization via cross-coupling chemistry. This dual reactivity makes it a valuable intermediate in the synthesis of complex heterocyclic systems where precise control over substituent placement is critical. Researchers can, for instance, first build a desired amide or ester functionality from the acetyl chloride group and then, in a subsequent step, introduce a different molecular fragment at the 5-position of the thiophene ring. This strategic approach is a hallmark of modern synthetic chemistry, enabling the efficient construction of diverse molecular libraries for screening in drug discovery and materials science applications.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 125772-35-2
Molecular Formula C₆H₄BrClOS
Molecular Weight 239.52 g/mol
Boiling Point 281.7 ± 30.0 °C (Predicted)
Density 1.755 ± 0.06 g/cm³ (Predicted)

Detailed Research Findings

Synthesis of this compound

The preparation of this compound would logically proceed from its corresponding carboxylic acid, 2-(5-bromo-2-thienyl)acetic acid. Standard methods for the conversion of carboxylic acids to acyl chlorides are applicable here. A common and effective method involves treatment of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). Another established method utilizes oxalyl chloride in an inert solvent. A Chinese patent describes the synthesis of the non-brominated analog, 2-thiopheneacetyl chloride, from 2-thiopheneacetic acid using trichloromethyl carbonate in dichloromethane (B109758) with a catalyst, a method that could likely be adapted for the brominated derivative.

Reactions with Nucleophiles

The primary utility of this compound lies in its reaction with nucleophiles to form a variety of derivatives.

Reaction with Alcohols: In the presence of an alcohol, this compound is expected to readily form the corresponding ester. This reaction typically proceeds rapidly, even at room temperature, and is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride byproduct.

Reaction with Amines: The reaction with primary or secondary amines would yield the corresponding N-substituted amides. This amidation reaction is generally very facile and is a cornerstone of peptide synthesis and the formation of many biologically active molecules. Similar to esterification, a base is typically added to neutralize the HCl generated.

The table below summarizes the expected products from the reaction of this compound with representative nucleophiles.

NucleophileProduct Class
Alcohol (R-OH)Ester
Amine (R-NH₂)Amide
Water (H₂O)Carboxylic Acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromothiophen-2-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUWDICEXLUJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Bromo 2 Thienyl Acetyl Chloride

Classical Preparative Routes

The synthesis of 2-(5-Bromo-2-thienyl)acetyl chloride is typically achieved through two main classical pathways. The first involves the electrophilic acylation of a 2-bromothiophene (B119243) substrate, and the second involves the activation of a carboxylic acid precursor, 2-(5-bromo-2-thienyl)acetic acid.

Acylation of 2-Bromothiophene Derivatives with Acylating Agents

A fundamental approach in aromatic chemistry, the Friedel-Crafts acylation, serves as a key method for introducing an acetyl group onto the 2-bromothiophene ring. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction creates a carbon-carbon bond by reacting the aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a catalyst. sigmaaldrich.commasterorganicchemistry.com

The Friedel-Crafts acylation is a widely used method for the synthesis of aryl ketones. organic-chemistry.orgsapub.org In the context of synthesizing a precursor for the target compound, 2-bromothiophene is treated with an acylating agent like acetyl chloride. The reaction is facilitated by a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This electrophile is then attacked by the electron-rich thiophene (B33073) ring, leading to the formation of 2-acetyl-5-bromothiophene (B160168). prepchem.comchemicalbook.com

The general mechanism involves the formation of a complex between the Lewis acid and the acylating agent, which then generates the acylium ion electrophile. sigmaaldrich.com This electrophile undergoes reaction with the aromatic ring to yield the monoacylated product. organic-chemistry.org A stoichiometric amount of the Lewis acid is often required because the resulting ketone product can form a stable complex with the catalyst. wikipedia.org This complex is subsequently hydrolyzed during aqueous workup to yield the final ketone. wikipedia.org

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystTypical ApplicationKey Characteristics
Aluminum Trichloride (AlCl₃) General-purpose, highly reactive systems. wikipedia.orgStrong, effective Lewis acid, but often required in stoichiometric amounts. Can be sensitive to moisture. wikipedia.orgsigmaaldrich.com
Zinc(II) Salts (e.g., ZnCl₂) Activated aromatic rings.Milder Lewis acid, can sometimes be used in catalytic amounts. wikipedia.org
Iron(III) Chloride (FeCl₃) Alternative to AlCl₃. masterorganicchemistry.comEffective Lewis acid, often used in various electrophilic substitution reactions. masterorganicchemistry.com

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the specific reaction conditions and reagents employed. Key parameters for optimization include the choice of solvent, reaction temperature, and the nature of the Lewis acid catalyst.

In a typical procedure for the synthesis of 2-acetyl-5-bromothiophene, acetyl chloride is added to a solution of 2-bromothiophene in a solvent like dichloromethane (B109758) (CH₂Cl₂). prepchem.comchemicalbook.com The reaction is often conducted at room temperature. prepchem.comchemicalbook.com Following the reaction period, the mixture is treated with ice and acid to decompose the catalyst-product complex. prepchem.comchemicalbook.com One documented synthesis using this method reported a yield of 86.1%. prepchem.comchemicalbook.com The choice of solvent is critical; inert solvents such as dichloromethane or dichloroethane are common. Temperature control is also important to prevent side reactions. While some reactions proceed at room temperature, others may require cooling to manage exothermicity. ethz.ch The stoichiometry of the Lewis acid is another crucial factor; typically, at least one molar equivalent is necessary for each carbonyl group in the acylating agent. sapub.org

Table 2: Example of Reaction Conditions for Friedel-Crafts Acylation of 2-Bromothiophene

Reactant 1Reactant 2CatalystSolventTemperatureYieldReference
2-BromothiopheneAcetyl ChlorideNot specified, but implied Lewis AcidDichloromethaneRoom Temperature86.1% prepchem.com, chemicalbook.com

Conversion of Carboxylic Acid Precursors

An alternative and highly effective strategy for synthesizing this compound involves the direct functionalization of its corresponding carboxylic acid, 2-(5-bromo-2-thienyl)acetic acid. This transformation is a cornerstone of organic synthesis, converting a less reactive carboxylic acid into a highly reactive acyl chloride, which is a versatile intermediate for further reactions. masterorganicchemistry.com

The conversion of carboxylic acids to acyl chlorides is most commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.comshirazu.ac.ir Both reagents are highly effective for this purpose.

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to produce the desired acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) gas and hydrogen chloride (HCl) gas. masterorganicchemistry.com The reaction is often performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. chemicalbook.com A patent describing the synthesis of the closely related 2-thiophene acetyl chloride from 2-thiopheneacetic acid specifies reacting with thionyl chloride at temperatures between 50-75°C. google.com The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. dcu.ie

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent reagent for this conversion and is often preferred for its milder reaction conditions. shirazu.ac.ir The byproducts of this reaction are carbon dioxide (CO), carbon monoxide (CO), and HCl, all of which are gaseous and easily removed from the reaction mixture. shirazu.ac.ir These reactions are frequently run in the presence of a catalytic amount of dimethylformamide (DMF). shirazu.ac.ir

Table 3: Comparison of Common Activating Agents

ReagentFormulaByproductsTypical ConditionsNotes
Thionyl Chloride SOCl₂SO₂, HClOften used as both reagent and solvent, with heating. chemicalbook.comgoogle.comHighly effective and common; volatile byproducts are easily removed. masterorganicchemistry.com
Oxalyl Chloride (COCl)₂CO, CO₂, HClMilder conditions, often at room temperature with a catalyst (e.g., DMF). shirazu.ac.irConsidered a milder alternative to thionyl chloride; all byproducts are gaseous. shirazu.ac.ir

While thionyl chloride and oxalyl chloride are the most prevalent reagents, other activating agents can also be employed for the synthesis of acyl chlorides from carboxylic acids. These alternatives can be useful in cases where the primary reagents are incompatible with other functional groups in the molecule.

Other phosphorus-based reagents such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also capable of effecting this transformation. masterorganicchemistry.com More specialized reagents have also been developed for specific applications. For instance, cyanuric chloride has been reported as an effective agent for converting carboxylic acids in certain contexts. shirazu.ac.ir Triphosgene, a solid and safer-to-handle source of phosgene (B1210022), can also be used. shirazu.ac.ir The choice of reagent often depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the final acyl chloride.

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry offers a powerful toolkit for the construction of complex heterocyclic molecules. These methods provide high levels of control over regioselectivity and functional group compatibility, which are essential for the efficient synthesis of specifically substituted thiophenes.

Organometallic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, provides the most versatile and efficient routes for forming carbon-carbon bonds, enabling the assembly of functionalized thiophene systems. acs.org These reactions are central to constructing precursors for this compound.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents. libretexts.orgyoutube.com This palladium-catalyzed reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com For synthesizing thiophene precursors, this could involve reacting a thiophene-boronic acid with a halide or, more commonly, coupling a bromothiophene with an arylboronic acid. youtube.com

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com

A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are effective. nih.govtandfonline.comnih.gov The choice of ligand is also critical, with bulky, electron-rich phosphines like SPhos often leading to high catalytic activity. nih.govsemanticscholar.org

Table 1: Examples of Suzuki-Miyaura Coupling for Thiophene Functionalization

Aryl Halide Boronic Acid/Ester Catalyst/Ligand Base Yield Reference
2-Bromothiophene Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Good nih.govsemanticscholar.org
3-Methylthiophene-2-carbonyl chloride Various arylboronic acids Pd(PPh₃)₄ Cs₂CO₃ 46-91% tandfonline.comtandfonline.com
2,5-Dibromothiophene Arylboronic acid PdCl₂(dppf) - Modest rsc.org
Aryl Bromides Thiophene-2-boronic acid Pd(OAc)₂ / NHC precursor Various Good to Excellent nih.gov

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, joins an organic halide with a Grignard reagent. wikipedia.org The reaction is effectively catalyzed by both nickel and palladium complexes. wikipedia.orgnih.gov This methodology is particularly useful for synthesizing alkyl- and aryl-substituted thiophenes, which are valuable intermediates and are used in the production of conductive polymers like polythiophenes. wikipedia.orgrsc.org

The typical procedure involves the formation of a thienyl Grignard reagent from a bromothiophene and magnesium metal. nih.gov This organometallic species is then coupled with another organic halide in the presence of a catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloro Nickel (II) (Ni(dppp)Cl₂). rsc.orggoogle.com

While highly effective, the utility of Kumada coupling can be limited by the high reactivity of the Grignard reagents, which are incompatible with many functional groups (e.g., acidic protons). However, for the synthesis of simpler, functionalized thiophenes, it remains a powerful tool. nih.gov Research has focused on optimizing reaction conditions and catalysts to improve yields and minimize side products. google.comresearchgate.net

Table 2: Features of Kumada Coupling for Thiophene Synthesis

Feature Description Reference
Reactants Grignard Reagent (e.g., Thienylmagnesium bromide) + Organic Halide wikipedia.org
Catalysts Nickel or Palladium complexes (e.g., Ni(dppe)Cl₂, Pd(PPh₃)₂Cl₂) nih.govrsc.org
Applications Synthesis of polythiophenes, alkyl- and aryl-thiophenes wikipedia.orgrsc.org
Advantages High reactivity, effective for C-C bond formation nih.gov
Limitations Low functional group tolerance due to reactive Grignard reagents nih.gov

The Stille reaction provides another robust method for C-C bond formation, involving the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or triflate. wikipedia.orgsynarchive.com A key advantage of this method is the stability of organostannanes to air and moisture, which makes them easy to handle. orgsyn.org The reaction tolerates a wide array of functional groups and proceeds under mild conditions. orgsyn.org

The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of thiophene synthesis, a thienylstannane can be coupled with various organic halides to introduce substituents onto the thiophene ring. researchgate.net Despite its versatility, the primary drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org

Table 3: Comparison of Major Cross-Coupling Reactions for Thiophene Synthesis

Reaction Organometallic Reagent Key Advantages Key Disadvantages Reference
Suzuki-Miyaura Organoboron (Boronic acid/ester) Low toxicity, stable reagents, mild conditions Base sensitivity in some cases libretexts.org
Kumada Grignard Reagent (Organomagnesium) High reactivity, inexpensive reagents Low functional group tolerance, harsh conditions wikipedia.orggoogle.com
Stille Organostannane (Organotin) High functional group tolerance, stable reagents Toxicity of tin compounds, purification challenges wikipedia.orgorganic-chemistry.org

Beyond building the carbon framework through coupling reactions, direct and regioselective functionalization of the thiophene ring itself is a critical strategy. These methods allow for the precise placement of substituents, such as the bromine atom in this compound.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.com The strategy relies on a directing group (DMG) on the ring, which coordinates to an organolithium or other strong base, guiding deprotonation to an adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile, such as a source of bromine (e.g., Br₂, CBr₄), to install a bromine atom with high regioselectivity. znaturforsch.com

For thiophenes, common directing groups include amides, carboxylates, and sulfoxides. The choice of base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and reaction conditions (e.g., low temperature) are crucial to prevent side reactions. znaturforsch.com This method allows for the synthesis of substitution patterns that are not accessible through classical electrophilic aromatic substitution, where the inherent electronics of the thiophene ring typically direct incoming electrophiles to the 2- or 5-positions. eurekaselect.com For instance, a directing group at the 3-position can facilitate specific metalation and subsequent bromination at the 2- or 4-positions, offering precise control over the final product's structure. znaturforsch.com

Regioselective Functionalization Techniques of Thiophene Rings

Control of Substitution Patterns in Thiophene Derivatives

The regioselectivity of electrophilic aromatic substitution on the thiophene ring is a critical consideration in the synthesis of specifically substituted derivatives such as this compound. The sulfur atom in the thiophene ring directs incoming electrophiles to the C2 and C5 positions, which are more reactive than the C3 and C4 positions. echemi.commatanginicollege.ac.inimperial.ac.uk This preference is due to the greater stabilization of the cationic intermediate formed during attack at the C2 position, which can be depicted with three resonance structures, compared to the two resonance structures for attack at the C3 position. echemi.com

In the context of synthesizing 2,5-disubstituted thiophenes, the directing effects of existing substituents are paramount. For instance, in a Friedel-Crafts acylation, an acyl group is introduced with high regioselectivity at the 2-position of an unsubstituted thiophene. echemi.comsigmaaldrich.comorganic-chemistry.org If the starting material is already substituted, the position of the second substituent will be directed by the electronic nature of the first. The substitution patterns have been shown to critically modulate the photophysical properties of thiophene derivatives. nih.gov In the specific case of synthesizing this compound, achieving the desired 2,5-disubstitution pattern is essential.

Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic methods is a central goal in modern chemistry, aiming to reduce environmental impact and enhance process safety and economy.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles offers a pathway to more environmentally benign syntheses of thiophene derivatives and other chemical intermediates. rsc.orgnih.gov

A key principle of green chemistry is the use of safer solvents and the reduction of hazardous reagents. researchgate.net Traditional methods for preparing acyl chlorides often employ chlorinated solvents and reagents like thionyl chloride, which is corrosive and produces toxic byproducts. chegg.compjoes.comchemguide.co.uklibretexts.org Research is focused on replacing these with more environmentally friendly options. tandfonline.comrsc.org For instance, the bio-based solvent Cyrene™ has been explored as an alternative to toxic dipolar aprotic solvents like dimethylformamide (DMF) in the synthesis of amides from acid chlorides. rsc.org

The reduction of hazardous reagents is also crucial. While thionyl chloride is effective for converting carboxylic acids to acyl chlorides, its use presents safety and environmental challenges. pjoes.comchemguide.co.uktaylorandfrancis.com Alternative, less hazardous reagents are continually being investigated to minimize the production of toxic waste. chegg.comorganic-chemistry.org

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, particularly utilizing microreactor technology, offers substantial advantages for chemical synthesis, including enhanced safety, improved reaction control, and scalability. acs.orgacs.org

Microreactors provide a high degree of control over reaction conditions due to their high surface-area-to-volume ratio, which facilitates rapid heat and mass transfer. rsc.orgmdpi.com This is particularly advantageous for managing highly exothermic or hazardous reactions, such as those involving the synthesis of acyl chlorides. acs.orgacs.orgnih.govmdpi.com The use of microreactors can lead to safer and more efficient processes. acs.orgacs.org Continuous-flow systems have been successfully developed for the synthesis of acyl chlorides from carboxylic acids, demonstrating the potential for on-demand production and minimizing the need to store reactive intermediates. nih.govresearchgate.net This technology is well-suited for the synthesis of this compound, offering a pathway to a more controlled and efficient manufacturing process.

Data Tables

Table 1: Comparison of Synthetic Methods for Thiophene Derivatives

MethodConditionsAdvantagesDisadvantages
Conventional Batch Synthesis Traditional heating, organic solventsWell-established proceduresLonger reaction times, potential for side reactions, use of hazardous materials chegg.compjoes.com
Microwave-Assisted Synthesis Microwave irradiation, often solvent-freeRapid reaction rates, higher yields, energy efficient acs.orgresearchgate.nettandfonline.comScalability can be a challenge
Flow Chemistry (Microreactors) Continuous flow, micro-scale reactorsEnhanced safety, precise reaction control, scalable, on-demand production acs.orgacs.orgnih.govHigher initial equipment cost
Scalable Production via Continuous Flow Systems

The industrial-scale synthesis of reactive chemical intermediates such as this compound presents significant challenges when conducted in traditional batch reactors. These challenges often relate to safety, process control, and scalability. Continuous flow chemistry has emerged as a powerful technology to mitigate these issues, offering enhanced safety, improved heat and mass transfer, and superior process control, which are critical for handling energetic reactions and unstable intermediates.

While specific, published end-to-end continuous flow syntheses for this compound are not extensively detailed in peer-reviewed literature, the principles of flow chemistry have been widely applied to analogous transformations, particularly the conversion of carboxylic acids to acyl chlorides. researchgate.net The conversion of a carboxylic acid to its corresponding acyl chloride is a foundational reaction in organic synthesis. In a batch setting, this typically involves treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. Such reactions can be exothermic and often release corrosive gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂), posing safety and material handling risks at a large scale.

A plausible and efficient continuous flow process for producing this compound would involve the reaction of its precursor, 2-(5-Bromo-2-thienyl)acetic acid, with a suitable chlorinating agent within a well-controlled flow reactor system.

Proposed Continuous Flow Synthesis

A conceptual flow setup would involve two separate inlet streams.

Stream A: A solution of 2-(5-Bromo-2-thienyl)acetic acid dissolved in an inert, high-boiling point organic solvent (e.g., chlorobenzene (B131634) or toluene).

Stream B: A solution of a chlorinating agent, such as bis(trichloromethyl)carbonate (BTC) or thionyl chloride, in the same solvent, potentially with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net

These streams would be fed via high-precision pumps into a T-mixer to ensure rapid and homogeneous mixing. From the mixer, the reaction mixture would enter a heated flow reactor. A heated tube or microreactor made of a chemically resistant material like Hastelloy or glass would be suitable. The small internal volume of the flow reactor ensures excellent heat transfer, allowing for precise temperature control and preventing thermal runaways. The residence time in the reactor—the time the reagents spend in the heated zone—can be precisely controlled by adjusting the flow rates of the pumps. nih.gov This level of control allows for the optimization of the reaction to maximize conversion and minimize the formation of impurities.

Upon exiting the reactor, the stream containing the product, solvent, and gaseous byproducts (HCl and CO₂) would pass through a back-pressure regulator to maintain the system pressure and prevent the outgassing of dissolved gases within the reactor. The product stream could then be directed to an in-line purification system or collected for subsequent batch purification.

Research Findings and Process Parameters

Research on the continuous flow synthesis of other acyl chlorides provides a strong basis for the proposed parameters for this compound production. For instance, the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from its corresponding carboxylic acid was successfully demonstrated using BTC in a continuous flow system. researchgate.net In that study, researchers found that elevated temperatures and controlled residence times led to high conversion rates. researchgate.net Maximum conversion was achieved at 110°C with a residence time of only 1.62 minutes. researchgate.net This rapid, high-temperature process is made safe by the small reaction volume inherent to flow chemistry. researchgate.net

Applying these principles, a set of proposed operating conditions for the synthesis of this compound can be established.

Table 1: Proposed Parameters for Continuous Flow Synthesis

Parameter Value Rationale
Reactants Stream A: 2-(5-Bromo-2-thienyl)acetic acid in ChlorobenzeneStream B: Bis(trichloromethyl)carbonate (BTC) & DMF (cat.) in Chlorobenzene BTC is a solid, safer alternative to gaseous phosgene and generates only gaseous byproducts (CO₂, HCl). researchgate.net Chlorobenzene is a suitable high-boiling, inert solvent.
Reactor Type Heated Microreactor or Packed-Bed Reactor (PBR) Provides high surface-area-to-volume ratio for superior heat transfer and mixing.
Temperature 90–120 °C Higher temperatures accelerate the reaction, leading to shorter required residence times and higher throughput, as demonstrated in analogous systems. researchgate.net
Residence Time 1.5–5 minutes Precisely controlled by flow rate to maximize conversion while minimizing byproduct formation. Rapid processing is a key advantage of flow systems. nih.gov
Pressure 2–5 bar Maintained by a back-pressure regulator to keep gaseous byproducts in solution, ensuring stable flow and reaction kinetics.
Stoichiometry ~0.35 equivalents of BTC per equivalent of carboxylic acid Based on established stoichiometry for BTC-mediated acyl chloride formation, which is more efficient than agents like thionyl chloride. researchgate.net

| Expected Yield | >90% | High yields are anticipated due to superior process control, minimizing thermal decomposition and side reactions common in batch processing. |

The adoption of a continuous flow approach for the synthesis of this compound offers significant advantages for scalable production. The enhanced safety profile allows for the use of highly reactive agents and elevated temperatures, which dramatically increases reaction rates and throughput. The precise control over reaction parameters ensures high product quality and consistency between runs. Furthermore, the modular nature of flow systems allows for easy scaling-out (adding more reactors in parallel) to meet manufacturing demands without the need for extensive process redesign.

Chemical Reactivity and Mechanistic Investigations of 2 5 Bromo 2 Thienyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

2-(5-Bromo-2-thienyl)acetyl chloride, as a derivative of a carboxylic acid, is a reactive acyl chloride. cymitquimica.comlibretexts.org The carbon atom of the carbonyl group is electron-deficient due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it highly susceptible to attack by nucleophiles. chemguide.co.uksavemyexams.com The primary reaction pathway for this compound is nucleophilic acyl substitution, which proceeds through a characteristic addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com This class of reactions allows for the conversion of the acetyl chloride into a variety of other functional groups, such as esters and amides. libretexts.org

This compound readily reacts with oxygen-based nucleophiles like alcohols and phenols to form esters. libretexts.orgsavemyexams.com The reaction with alcohols is typically rapid and exothermic, yielding the corresponding ester and hydrogen chloride gas. chemguide.co.uk For instance, reacting this compound with an alcohol (R-OH) produces a 2-(5-bromo-2-thienyl)acetate ester.

Phenols also react to form phenyl esters, though the reaction is generally slower than with alcohols. chemguide.co.uklibretexts.org To increase the reaction rate, the phenol (B47542) is often first converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. savemyexams.comchemguide.co.uklibretexts.org

Table 1: Esterification Reactions

Reactant 1 Oxygen Nucleophile Product
This compound Ethanol Ethyl 2-(5-bromo-2-thienyl)acetate
This compound Phenol Phenyl 2-(5-bromo-2-thienyl)acetate

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, react vigorously with this compound to produce amides. savemyexams.comlibretexts.org The reaction with a primary amine (R-NH₂) results in the formation of an N-substituted amide. chemguide.co.uk These reactions typically require two equivalents of the amine; one acts as the nucleophile to form the amide, while the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. savemyexams.comlibretexts.orgchemguide.co.uk

Hydrazines and their derivatives are also effective nitrogen nucleophiles that react with acyl chlorides to form hydrazides, which are important intermediates in the synthesis of various heterocyclic compounds. nih.govnih.gov

Table 2: Amidation Reactions

Reactant 1 Nitrogen Nucleophile Product(s)
This compound Ammonia (2 equiv.) 2-(5-Bromo-2-thienyl)acetamide + Ammonium chloride
This compound Ethylamine (2 equiv.) N-Ethyl-2-(5-bromo-2-thienyl)acetamide + Ethylammonium chloride
This compound Phenylamine (2 equiv.) N-Phenyl-2-(5-bromo-2-thienyl)acetamide + Phenylammonium chloride

The reaction of this compound with nucleophiles follows a two-step mechanism known as nucleophilic addition-elimination. libretexts.orgchemguide.co.ukmasterorganicchemistry.com

Addition Step: The reaction begins with the nucleophile (Nu-H) attacking the electrophilic carbonyl carbon of the acetyl chloride. libretexts.org The lone pair of electrons on the nucleophile forms a new bond with the carbon, causing the pi electrons of the carbon-oxygen double bond to move onto the oxygen atom. chemguide.co.uk This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nucleophilic atom. libretexts.orgchemguide.co.uk

Elimination Step: The tetrahedral intermediate is unstable and collapses. masterorganicchemistry.com The lone pair on the oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. libretexts.orgchemguide.co.uk In the final step, the chloride ion or another base molecule (like a second molecule of an amine nucleophile) removes a proton from the nucleophile to yield the final neutral product and a byproduct such as HCl or an ammonium salt. chemguide.co.ukchemguide.co.uk

This mechanism differs from the nucleophilic addition seen in aldehydes and ketones because the acyl chloride possesses a good leaving group (Cl⁻), allowing for the regeneration of the carbonyl group and substitution. libretexts.org

Electrophilic Aromatic Substitution on Thiophene (B33073) Ring Systems

While the acetyl chloride group itself undergoes nucleophilic substitution, it can also function as a powerful electrophilic reagent in other contexts, particularly in Friedel-Crafts reactions where it acylates an aromatic ring.

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. d-nb.info In this reaction, this compound serves as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov The reaction proceeds via electrophilic aromatic substitution. sigmaaldrich.com

The process involves the Lewis acid activating the acetyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring (e.g., benzene (B151609), toluene), leading to the formation of an aryl ketone. sigmaaldrich.com For example, the reaction of this compound with benzene yields 2-(5-bromo-2-thienyl)-1-phenylethanone. A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic substrate, which prevents further acylation reactions. organic-chemistry.org

Table 3: Representative Friedel-Crafts Acylation Reactions

Acylating Agent Aromatic Substrate Catalyst Product
This compound Benzene AlCl₃ 2-(5-Bromo-2-thienyl)-1-phenylethanone
This compound Toluene AlCl₃ 1-(4-Methylphenyl)-2-(5-bromo-2-thienyl)ethanone (Major product)

The choice and amount of catalyst are crucial in Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org

Regioselectivity: When the aromatic substrate is substituted, the catalyst can influence the position of acylation. For example, in the acylation of toluene, the incoming acyl group is directed to the ortho and para positions. libretexts.org However, the para product is typically formed in much higher yield due to the steric hindrance of the bulky acylating agent-catalyst complex, which impedes attack at the ortho position. libretexts.orgyoutube.com The nature of the electrophile, whether it is a free acylium ion or a larger complex with the catalyst, can affect this selectivity. d-nb.info

Table 4: Summary of Catalyst Effects

Catalyst Typical Amount Key Characteristics
Aluminum chloride (AlCl₃) Stoichiometric Strong, common catalyst; complexes with product, requiring >1 equivalent. d-nb.infoorganic-chemistry.org
Stannic chloride (SnCl₄) Stoichiometric Milder Lewis acid, can be used for sensitive substrates like thiophene. orgsyn.org
Metal Triflates (e.g., Sc(OTf)₃) Catalytic Highly efficient, can be used in smaller amounts, potentially leading to cleaner reactions. researchgate.net

Friedel-Crafts Acylation with Aromatic Substrates

Influence of Thiophene Ring Substituents on Reactivity

In this compound, the thiophene ring is substituted with both a halogen (bromo) and an acetyl chloride group. The bromo group at the 5-position acts as a deactivating substituent through its electron-withdrawing inductive effect, while also being an ortho-para director (though the relevant positions are already substituted). The 2-acetyl chloride group is strongly electron-withdrawing, further reducing the electron density of the thiophene ring and decreasing its susceptibility to electrophilic attack. Conversely, the electron-rich nature of the thiophene ring can influence the reactivity of the attached functional groups. The ability of the thiophene ring to delocalize electrons can affect the electrophilicity of the carbonyl carbon in the acetyl chloride and the susceptibility of the C-Br bond to oxidative addition in catalytic cycles. e-bookshelf.demdpi.com

Mechanistic Pathways of Thiophene Acylation

The acetyl chloride functional group makes this compound a potent acylating agent. The primary mechanistic pathway for its reactions with nucleophiles is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond and yield the acylated product.

While traditional Friedel-Crafts acylation is a common method to introduce acyl groups onto aromatic rings, it often requires harsh conditions and can suffer from poor regioselectivity. nih.gov The use of pre-formed acyl chlorides like this compound allows for acylation reactions under milder conditions, for instance, in the presence of a base with nucleophiles such as amines or alcohols to form amides and esters, respectively.

Transformations Involving the Bromo Substituent

The bromo substituent at the 5-position of the thiophene ring is a key site for synthetic transformations, enabling the construction of more complex molecules. It serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various modern catalytic methods. nih.gov

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides. pitt.edumdpi.com These reactions allow for the precise and efficient introduction of a wide array of substituents onto the thiophene core, leveraging the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction has become a cornerstone of organic synthesis for its ability to form carbon-carbon bonds under relatively mild conditions with high functional group tolerance. nih.govnih.gov This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govd-nb.infonih.gov For substrates like this compound, the Suzuki reaction would selectively replace the bromine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. d-nb.inforesearchgate.net The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to release the coupled product and regenerate the Pd(0) catalyst. mit.edu

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org It typically employs a palladium catalyst along with a copper(I) co-catalyst and a base. wikipedia.orgresearchgate.net This reaction allows for the introduction of an alkynyl moiety at the 5-position of the thiophene ring. The mechanism involves a palladium cycle, similar to the Suzuki reaction, and a copper cycle, where a copper acetylide is formed and then transmetalates to the palladium center. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes (Glaser coupling). wikipedia.orgnih.gov The stereoelectronic properties of the substituents on the aryl bromide, alkyne, and phosphine (B1218219) ligands can significantly influence the reaction's performance. epa.gov

Cross-coupling reactions are instrumental in synthesizing complex biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and materials science. organic-chemistry.org The Suzuki-Miyaura coupling is particularly well-suited for this purpose, allowing for the regioselective introduction of various substituted aryl and heteroaryl groups onto the thiophene scaffold. nih.govd-nb.infonih.govresearchgate.net

For a molecule like 2-bromo-5-(bromomethyl)thiophene, which is structurally related to the title compound, Suzuki coupling has been successfully used to introduce a range of aryl groups. d-nb.infonih.govresearchgate.net This demonstrates the feasibility of such transformations on the 5-bromothiophene core. The choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), and solvent system is crucial for achieving high yields. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling on Brominated Thiophenes
Thiophene SubstrateCoupling Partner (Ar-B(OH)₂)Catalyst/BaseSolventProductYieldReference
2-bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O2-(bromomethyl)-5-phenylthiophene72% d-nb.info
2-bromo-5-(bromomethyl)thiophene4-Methylphenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O2-(bromomethyl)-5-(4-methylphenyl)thiophene76% d-nb.info
2-bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O2-(bromomethyl)-5-(4-methoxyphenyl)thiophene70% d-nb.info
2,5-dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O2-bromo-5-phenyl-3-hexylthiopheneGood nih.gov
2,2'-dibromo-5,5'-bithiophenePhenylboronic acidPd(PPh₃)₄ / Ba(OH)₂Toluene/Methanol2-Bromo-2'-phenyl-5,5'-thiophene51% researchgate.net

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is typically achieved by reacting the halide with a highly electropositive metal reagent, most commonly an organolithium compound like n-butyllithium (n-BuLi). wikipedia.orgresearchgate.net

The reaction of this compound with n-BuLi would be expected to proceed at a low temperature (e.g., -78 °C to -100 °C) to favor the halogen-lithium exchange over nucleophilic attack at the acetyl chloride group. tcnj.edu This exchange generates a highly reactive 5-lithio-2-thienyl intermediate. This organolithium species can then be trapped by a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups at the 5-position. tcnj.edunih.gov This method provides a powerful alternative to cross-coupling reactions for functionalizing the thiophene ring. Besides lithium, other metals like magnesium can be used, for example, in the form of Grignard reagents, to perform halogen-metal exchange, often with improved functional group tolerance. wikipedia.orgnih.gov

Cycloaddition and Other Significant Transformations

This compound serves as a versatile building block in various cycloaddition reactions, most notably in the synthesis of β-lactam rings, which are core structures in many antibiotic agents.

Staudinger Synthesis for Beta-Lactam Formation

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the formation of β-lactams (azetidin-2-ones). In this context, this compound acts as a precursor to the highly reactive 2-(5-bromo-2-thienyl)ketene. The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine, which facilitates the in situ generation of the ketene by dehydrochlorination of the acetyl chloride. nih.govnih.govchemrxiv.org

The general mechanism involves the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. This initial step forms a zwitterionic intermediate. Subsequent ring closure of this intermediate yields the four-membered β-lactam ring. The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is influenced by the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. nih.gov

While specific studies detailing the reaction of this compound with a wide array of imines are not extensively documented in readily available literature, the general principles of the Staudinger reaction provide a framework for predicting its behavior. The electron-withdrawing nature of the bromo-thienyl group is expected to influence the reactivity of the ketene intermediate and the stability of the transition states, thereby affecting the yield and diastereoselectivity of the resulting β-lactams.

Table 1: Key Aspects of the Staudinger Synthesis Involving Thienylacetyl Chlorides

FeatureDescription
Reactants This compound, Imine, Tertiary Base (e.g., Triethylamine)
Intermediate 2-(5-Bromo-2-thienyl)ketene
Product 3-(5-Bromo-2-thienyl)-β-lactam
Mechanism [2+2] Cycloaddition
Key Step Formation of a zwitterionic intermediate followed by ring closure

Rearrangement Reactions and Side Product Formation

The chemical reactivity of acyl chlorides like this compound is not limited to cycloadditions. Under certain conditions, they can participate in rearrangement reactions, and their synthesis and subsequent reactions can be accompanied by the formation of side products.

For instance, in the synthesis of related thiophene derivatives, rearrangement reactions can occur. While specific literature on the rearrangement of this compound is scarce, analogous systems suggest possibilities such as rearrangements involving the thiophene ring itself, particularly under acidic or thermal stress, which could lead to isomeric products.

A more common consideration is the formation of side products during the synthesis of the parent 2-(5-bromo-2-thienyl)acetic acid and its subsequent conversion to the acetyl chloride. The bromination of 2-thienylacetic acid can potentially yield a mixture of isomers, with the bromine atom substituting at different positions on the thiophene ring, although the 5-position is generally favored. Incomplete conversion or the presence of impurities can lead to the formation of undesired side products during the chlorination step with reagents like thionyl chloride. masterorganicchemistry.com

Furthermore, during the Staudinger reaction itself, side reactions can occur. The ketene intermediate generated from this compound is highly reactive and can undergo dimerization or polymerization if the imine is not sufficiently reactive or if the reaction conditions are not optimized. Hydrolysis of the acetyl chloride or the ketene intermediate by trace amounts of water can lead to the formation of 2-(5-bromo-2-thienyl)acetic acid, which would not participate in the cycloaddition.

Table 2: Potential Rearrangements and Side Products

Reaction TypePotential Products/Issues
Synthesis of Precursor Isomeric brominated thiophene derivatives
Chlorination Step Incomplete reaction leading to residual acid
Staudinger Reaction Dimerization/polymerization of the ketene intermediate
Hydrolysis of the acetyl chloride or ketene

Applications of 2 5 Bromo 2 Thienyl Acetyl Chloride As a Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The reagent serves as a key starting material for the synthesis of various heterocyclic structures, which are prevalent in medicinal chemistry and materials science. Its ability to undergo sequential and controlled reactions at its two functional groups is crucial for the efficient assembly of these complex targets.

2-(5-Bromo-2-thienyl)acetyl chloride is instrumental in the synthesis of fused thiophene (B33073) systems and larger polyaromatic structures. The acyl chloride moiety can readily participate in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic rings. This reaction creates a ketone linkage, which can then serve as a handle for subsequent intramolecular cyclization reactions, leading to the formation of thieno-fused ring systems like thienothiophenes. mdpi.commdpi.com For instance, acylation of a thiophene derivative followed by a reduction and acid-catalyzed cyclization can yield fused bicyclic scaffolds. mdpi.com

Furthermore, the bromine atom on the thiophene ring provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. nih.govresearchgate.net This allows for the introduction of additional aryl or heteroaryl groups, extending the π-conjugated system and building complex polyaromatic architectures. The synthesis of brominated anthraquinones from bromothiophenes via oxidative cycloaddition highlights a pathway where such precursors lead to extended π-systems. mdpi.com

The versatility of this compound extends to the creation of diverse thiophene-containing scaffolds. mdpi.com The acyl chloride can be converted into a variety of functional groups, such as amides or esters, by reacting with appropriate nucleophiles. For example, reaction with amines like 2-aminothiazole (B372263) or morpholine (B109124) in the presence of a coupling agent yields thiophene carboxamides. mdpi.com

These newly formed structures retain the bromo-substituent, which can be further functionalized. A notable application is the use of the bromo-thienyl moiety in Suzuki-Miyaura reactions to introduce other aromatic groups, thereby creating complex, multi-functionalized thiophene scaffolds. mdpi.com This sequential functionalization strategy is highly effective for building libraries of novel compounds for various applications, including the development of potential antiproliferative agents. mdpi.com The synthesis of 2-acetyl-5-bromothiophene (B160168) itself, a closely related precursor, is a well-established Friedel-Crafts reaction between 2-bromothiophene (B119243) and acetyl chloride, underscoring the fundamental reactivity leveraged in these scaffold syntheses. prepchem.comchemicalbook.comnih.gov

Table 1: Synthetic Pathways to Thiophene-Containing Scaffolds

Starting Material Reagent(s) Product Type Key Reaction(s) Citations
Aromatic Compound This compound Fused Thiophene Friedel-Crafts Acylation, Cyclization mdpi.commdpi.com
This compound Amine, Coupling Agent Thiophene Carboxamide Amide Formation mdpi.com
Bromo-Thiophene Scaffold Aryl Boronic Acid, Pd Catalyst Arylated Thiophene Suzuki Coupling nih.govmdpi.com

Integration into Ring-Fused Pyridones and Azetidinones

The acetyl chloride functionality is a key precursor for generating ketenes, which are highly reactive intermediates in cycloaddition reactions. In the presence of a non-nucleophilic base such as triethylamine, this compound can eliminate hydrogen chloride to form a thienyl-substituted ketene (B1206846). This ketene can then undergo a [2+2] cycloaddition with an imine (a Schiff base), a reaction known as the Staudinger synthesis, to produce a β-lactam (azetidin-2-one) ring. mdpi.comchemijournal.comderpharmachemica.com This method is one of the most general and effective ways to access the azetidinone core, a structural motif found in many important antibiotics. chemijournal.comresearchgate.net The resulting azetidinone would be substituted with a 2-(5-Bromo-2-thienyl) group, incorporating this versatile handle into the final structure. derpharmachemica.comresearchgate.net

Similarly, the reagent can be used to construct ring-fused 2-pyridone systems. These scaffolds are considered privileged structures in medicinal chemistry due to their biological activities. arkat-usa.orgdiva-portal.org Synthetic strategies often involve an acyl ketene-imine cycloaddition followed by rearrangement. arkat-usa.org The 2-(5-Bromo-2-thienyl)acetyl group can be incorporated into a suitable precursor which, upon cyclization, forms the pyridone ring fused to another ring system, such as a thiazole. arkat-usa.orgdiva-portal.org

Precursor for Advanced Organic Materials

The unique electronic properties of the thiophene ring make it a fundamental component in the field of organic electronics. This compound serves as a valuable starting material for monomers that can be polymerized to create functional organic materials.

The synthesis of well-defined oligothiophenes and thiophene-based polymers often relies on iterative cross-coupling reactions of halogenated thiophene monomers. nih.govresearchgate.net After the acyl chloride group of this compound has been used to anchor the molecule or build a more complex monomeric unit, the bromine atom on the thiophene ring becomes the key reactive site for polymerization.

Transition-metal-catalyzed polymerizations, such as Kumada, Stille, or Suzuki catalyst-transfer polycondensation, are powerful methods for creating regioregular polythiophenes. rsc.org A monomer derived from this compound can be activated (for example, by conversion to a Grignard or boronic ester derivative) and then polymerized. Alternatively, the bromo-thienyl monomer itself can be coupled with other monomers in the presence of a suitable catalyst system, such as those based on nickel or palladium, to build the polymer chain. rsc.orgrsc.org The polymerization of monomers like 2-bromo-3-hexylthiophene (B1249596) is a well-established example of this approach, leading to high molecular weight, regioregular polymers. rsc.org

Thiophene-based conjugated polymers are at the forefront of research for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netresearchgate.net The performance of these devices is highly dependent on the chemical structure and electronic properties of the polymer, such as its energy bandgap and charge carrier mobility. units.itresearchgate.net

By using monomers derived from this compound, chemists can precisely tune these properties. The incorporation of the thiophene unit contributes to the delocalized π-electron system necessary for charge transport. mdpi.commdpi.com The synthesis of donor-acceptor (D-A) copolymers, where electron-rich thiophene units are combined with electron-deficient units, is a common strategy to lower the polymer's bandgap and improve its light-harvesting capabilities. researchgate.netmdpi.comresearchgate.net The bromo-thienyl precursor is essential for these syntheses, enabling the coupling of different monomer units to create polymers with tailored optoelectronic properties for specific device applications. researchgate.netresearchgate.net

Table 2: Applications in Advanced Materials

Application Area Role of this compound Key Polymerization Methods Resulting Material Properties Citations
Oligothiophenes Precursor to bromo-thienyl monomers Stille, Suzuki, Kumada Coupling Well-defined chain length, regioregularity nih.govresearchgate.netrsc.org
Conjugated Polymers Building block for functional monomers Catalyst-Transfer Polycondensation High charge carrier mobility, thermal stability rsc.orgrsc.orgresearchgate.net
Optoelectronics (OLEDs, OPVs) Precursor to donor-acceptor copolymer segments Suzuki and Stille Polycondensation Tunable bandgap, enhanced light absorption researchgate.netunits.itresearchgate.netmdpi.com

Intermediate in the Development of Specific Molecular Architectures

The strategic placement of the reactive acyl chloride and the synthetically versatile bromo-substituent makes this compound an ideal intermediate for creating a diverse array of thiophene-based compounds. The acyl chloride typically serves as the initial point of reaction for introducing various functionalities, while the bromo group is often reserved for subsequent cross-coupling reactions to elaborate the molecular skeleton.

The acyl chloride moiety of this compound is readily converted into other important functional groups, including carboxylic acids and ketones.

The most direct transformation is the hydrolysis of the acyl chloride to its corresponding carboxylic acid, 2-(5-Bromo-2-thienyl)acetic acid. This reaction proceeds readily upon exposure to water, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. libretexts.org This simple conversion provides access to a different class of thiophene derivatives for further synthetic manipulation.

Table 1: Hydrolysis of this compound

Reactant Reagent Product

The synthesis of ketones from this compound allows for the introduction of new carbon-carbon bonds. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with organoboronic acids or the Stille coupling with organostannanes. wikipedia.orgorganic-chemistry.org These methods are highly efficient for forming ketones by coupling the acyl chloride with various aryl or vinyl groups. organic-chemistry.orgnih.gov For example, a palladium-catalyzed reaction with an arylboronic acid can yield a functionalized aryl ketone. organic-chemistry.org

Table 2: General Synthesis of Ketone Derivatives

Reactant Coupling Partner (Example) Catalyst System (Example) Product Class
This compound Arylboronic Acid (R-B(OH)₂) Palladium Acetate (B1210297) (Pd(OAc)₂) Aryl Ketones

The high reactivity of the acyl chloride group makes it an excellent electrophile for reactions with nucleophiles like amines and alcohols, providing straightforward access to amides and esters.

The formation of amides is achieved by reacting this compound with primary or secondary amines. libretexts.org This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and high-yielding, proceeding in the presence of a base to scavenge the generated HCl. fishersci.it This method is one of the most common and efficient ways to form amide linkages in synthetic chemistry. hud.ac.uk

The reaction with alcohols, or alcoholysis, yields the corresponding esters. libretexts.org This transformation is generally carried out in the presence of a non-nucleophilic base, such as pyridine, to prevent side reactions caused by the liberated HCl. libretexts.org The versatility of these reactions allows for the incorporation of a wide range of substituents through the choice of amine or alcohol.

Table 3: Synthesis of Amide and Ester Derivatives

Reactant Nucleophile Product Functional Group Product Example
This compound Ammonia (NH₃) Primary Amide 2-(5-Bromo-2-thienyl)acetamide
This compound Aniline (C₆H₅NH₂) Secondary Amide N-phenyl-2-(5-bromo-2-thienyl)acetamide
This compound Methanol (CH₃OH) Methyl Ester Methyl 2-(5-bromo-2-thienyl)acetate

A key feature of the derivatives synthesized from this compound is the retention of the bromine atom on the thiophene ring. This halogen serves as a crucial handle for subsequent carbon-carbon bond-forming reactions, enabling the construction of more complex and highly functionalized thiophene systems.

Palladium-catalyzed cross-coupling reactions are the premier methods for this purpose. The Suzuki-Miyaura coupling, which pairs the bromo-thiophene derivative with an organoboron compound, is widely used due to its functional group tolerance and the stability of the reagents under aqueous conditions. libretexts.orgnih.gov This reaction facilitates the introduction of various aryl and heteroaryl substituents. nih.govbeilstein-journals.org

Similarly, the Stille coupling reaction, which utilizes an organostannane as the coupling partner, is another powerful tool for forming new C-C bonds at the site of the bromine atom. wikipedia.orgorganic-chemistry.org Both methods provide reliable pathways to biaryl and vinyl-substituted thiophenes, which are common structural motifs in materials science and pharmaceutical compounds. nih.gov

Table 4: Cross-Coupling Reactions for Further Derivatization

Starting Material Class Coupling Reaction Coupling Partner (Example) Catalyst (Example) Product Class
2-(5-Bromo-2-thienyl) derivatives (amides, esters, etc.) Suzuki-Miyaura Coupling Phenylboronic acid Pd(PPh₃)₄ / Base 2-(5-Aryl-2-thienyl) derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromo-2-thienyl)acetyl Chloride?

  • Methodological Answer : The compound is typically synthesized via bromination of 2-thienylacetic acid derivatives followed by acylation. For example, bromination at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) under controlled conditions, followed by conversion of the carboxylic acid group to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction progress is monitored by TLC or FT-IR for disappearance of the -OH stretch (~2500-3300 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use butyl-rubber gloves (0.3 mm thickness, breakthrough time >105 minutes), chemical-resistant suits, and full-face respirators with AXBEK cartridges. Work in a fume hood to avoid inhalation (H333) and prevent skin/eye contact (H314/H318). Emergency procedures include flushing eyes with water for 15+ minutes and using dry chemical fire extinguishers for fires .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Dissolve in dry CDCl₃, noting the thiophene ring protons (δ 6.5–7.5 ppm) and acyl chloride carbonyl (δ ~170 ppm).
  • FT-IR : Confirm the C=O stretch (~1800 cm⁻¹) and absence of -OH bands.
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ~223–225 for M⁺).

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store under inert gas (Ar/N₂) in amber glass bottles with desiccants (e.g., molecular sieves). Keep at –20°C to minimize hydrolysis. Avoid exposure to moisture or bases, which trigger rapid decomposition to the carboxylic acid .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing bromine increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance may reduce yields in bulky nucleophiles. Kinetic studies using in situ NMR or HPLC can quantify rate constants compared to non-brominated analogs .

Q. What are the challenges in interpreting NMR data for this compound?

  • Methodological Answer : Bromine’s quadrupole moment causes signal broadening in 13C NMR. Use high-field instruments (≥400 MHz) and inverse-gated decoupling. For 1H NMR, deuterated DMSO-d₆ may improve resolution but risks partial hydrolysis; validate with parallel FT-IR analysis .

Q. How to address discrepancies in reported physical properties (e.g., boiling point)?

  • Methodological Answer : Variations arise from impurities or measurement conditions. Validate via differential scanning calorimetry (DSC) for melting points and dynamic vacuum distillation for boiling points. Cross-reference with structurally similar compounds (e.g., 2-(4-Bromophenyl)acetyl chloride, bp 180–185°C/10 mmHg) .

Q. What strategies mitigate side reactions during peptide coupling?

  • Methodological Answer : Use Schlenk-line techniques to exclude moisture. Optimize stoichiometry (1.2–1.5 eq acyl chloride) and add bases (e.g., DIEA) to scavenge HCl. For sterically hindered amines, employ coupling agents like HOBt/DMAP to enhance efficiency. Monitor by LC-MS for byproduct formation .

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2-(5-Bromo-2-thienyl)acetyl Chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.